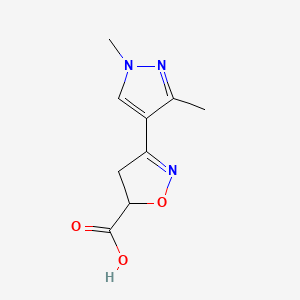

3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid

Description

This compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, fused to a dihydroisoxazole-carboxylic acid scaffold. The compound was previously available from CymitQuimica but is currently listed as discontinued .

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVWSZLZALZWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NOC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects.

Biochemical Pathways

It is known that pyrazole derivatives can influence various biochemical pathways, leading to their observed pharmacological effects.

Biological Activity

3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group and an isoxazole moiety. Its molecular formula is C_9H_10N_4O_3, with notable physical properties including:

| Property | Value |

|---|---|

| Molecular Weight | 210.20 g/mol |

| Melting Point | 175-177 °C |

| Solubility | Soluble in DMSO and DMF |

Mechanisms of Biological Activity

The biological activity of 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid has been attributed to several mechanisms:

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor effects by inhibiting key enzymes involved in cancer cell proliferation. Specifically, they have shown inhibitory activity against BRAF(V600E) and EGFR kinases, which are crucial in various cancers .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to reduce pro-inflammatory cytokines in vitro. This makes it a candidate for treating inflammatory diseases .

- Antibacterial and Antifungal Properties : Studies have reported that certain pyrazole derivatives possess antibacterial and antifungal activities. The carboxylic acid functional group may enhance interaction with microbial cell membranes, leading to increased efficacy against pathogens .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid exhibited significant cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types .

Study 2: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory potential of pyrazole derivatives, 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid was shown to inhibit the production of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). This inhibition underscores its potential as an anti-inflammatory agent .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid:

- Antiproliferative Activity : The compound demonstrated IC50 values in the low micromolar range against multiple human tumor cell lines.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Physicochemical Properties

Q & A

Basic: What are the common synthetic routes for 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between pyrazole derivatives and dihydroisoxazole precursors. For example:

- Step 1 : React 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,5-dihydro-1,3-oxazole with a suitable catalyst (e.g., acid/base) in aqueous or polar aprotic solvents (e.g., DMF) to form the dihydroisoxazole core .

- Step 2 : Introduce the carboxylic acid moiety via hydrolysis of ester intermediates under acidic or basic conditions. Evidence from analogous compounds suggests using K₂CO₃ as a base to facilitate nucleophilic substitution or ester cleavage .

- Optimization : Microwave-assisted synthesis can enhance reaction efficiency and yield for pyrazole-containing heterocycles .

Basic: How can the purity and structural integrity of this compound be verified?

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ ~2.5 ppm and dihydroisoxazole protons as ABX systems) .

- X-ray Crystallography : Refine single-crystal data using SHELXL to resolve bond lengths/angles (e.g., C=O bond ~1.21 Å, dihydroisoxazole ring puckering) .

- High-Resolution Mass Spectrometry (HRMS) : Match exact mass (e.g., calculated for C₁₀H₁₂N₃O₃: 223.0796) .

Advanced: How to design molecular docking studies to investigate its biological interactions?

- Software : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .

- Protocol :

- Protein Preparation : Retrieve target structures (e.g., enzymes) from PDB, remove water, add polar hydrogens.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian (DFT/B3LYP/6-31G*).

- Grid Box : Center on the active site (coordinates based on co-crystallized ligands).

- Validation : Compare binding poses with known inhibitors and analyze RMSD values (<2.0 Å acceptable) .

Advanced: How to resolve contradictions in crystallographic data during refinement?

- Issue : Discrepancies in thermal parameters or residual electron density.

- Solution :

Advanced: What strategies optimize synthesis yield for scale-up?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.

- Microwave Irradiation : Reduces reaction time (e.g., 30 min vs. 12 hrs conventional) and improves diastereoselectivity .

- Workup : Acidify post-hydrolysis to precipitate the carboxylic acid derivative, achieving >80% yield .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

- Crystallography : Resolve ligand-receptor complexes (e.g., with kinases) to identify key hydrogen bonds (e.g., carboxylic acid with Arg residues) .

- Docking : Compare binding energies of analogs (e.g., ester vs. acid derivatives) to quantify substituent effects .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase; validate with IC₅₀ data from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.